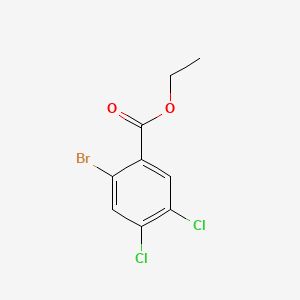

Ethyl 2-bromo-4,5-dichlorobenzoate

Descripción

Ethyl 2-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester featuring bromine and chlorine substituents at positions 2, 4, and 5 of the benzene ring, with an ethyl ester group at the carbonyl position.

Synthesis and Characterization: The compound is typically synthesized via esterification of 2-bromo-4,5-dichlorobenzoic acid with ethanol under acidic or catalytic conditions. Characterization methods include:

Propiedades

Fórmula molecular |

C9H7BrCl2O2 |

|---|---|

Peso molecular |

297.96 g/mol |

Nombre IUPAC |

ethyl 2-bromo-4,5-dichlorobenzoate |

InChI |

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 |

Clave InChI |

YJPIYKOEINOXKE-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=C(C=C1Br)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the bromination and chlorination of ethyl benzoate. This multi-step process includes:

- Bromination of ethyl benzoate using bromine in the presence of a catalyst like iron(III) bromide.

- Chlorination of the resulting ethyl 2-bromobenzoate using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Industrial Production Methods

In industrial settings, the production of ethyl 2-bromo-4,5-dichlorobenzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-bromo-4,5-dichlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: 2-bromo-4,5-dichlorobenzyl alcohol.

Hydrolysis: 2-bromo-4,5-dichlorobenzoic acid.

Aplicaciones Científicas De Investigación

Ethyl 2-bromo-4,5-dichlorobenzoate is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: As a precursor in the manufacture of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 2-bromo-4,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The ester group allows for easy modification, enabling the design of derivatives with improved activity and selectivity.

Comparación Con Compuestos Similares

Structural Features

Ethyl 2-bromo-4,5-dichlorobenzoate is distinguished by its trihalogenated aromatic system and ester group. Key structural analogs include:

- 2-Bromoacetophenone derivatives: These lack the ester group and dichloro substituents but share the brominated aromatic core (e.g., 2-bromo-4'-methoxyacetophenone, C₉H₉BrO₂) .

- Halogenated benzoylmethylene compounds : Such as 2-bromo-4-p-nitrobenzoylmethylenemesitylene (C₁₇H₁₅BrN₂O₃), which feature nitro and benzoyl groups instead of ester functionalities .

Physical Properties

Key Observations :

Chemical Reactivity

- Hydrogenation: Unlike 2-bromo-4-p-nitrobenzoylmethylenemesitylene, which undergoes catalytic hydrogenation to form p-aminobenzoyl derivatives , Ethyl 2-bromo-4,5-dichlorobenzoate may resist reduction of the ester group under mild conditions.

- Nucleophilic Substitution : The bromine at position 2 is likely more reactive than chlorine substituents due to weaker C-Br bonds, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Gaps

- Structural Analysis : Crystallographic data for Ethyl 2-bromo-4,5-dichlorobenzoate is absent in the provided evidence. Tools like SHELX could resolve its crystal structure to compare packing efficiency with analogs.

- Spectral Data : Reported IR and NMR trends align with related compounds, but experimental validation is needed .

- Thermal Stability : The compound’s decomposition profile remains unstudied, unlike nitrobenzoyl derivatives, which show thermal stability up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.